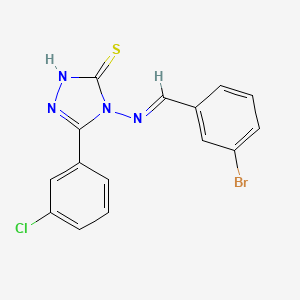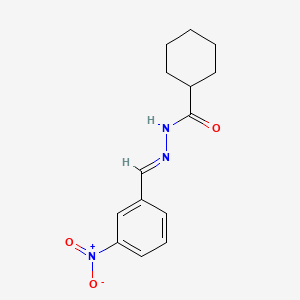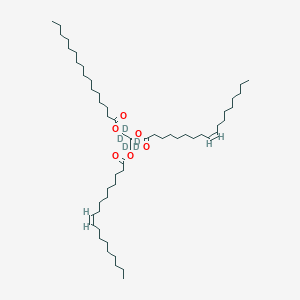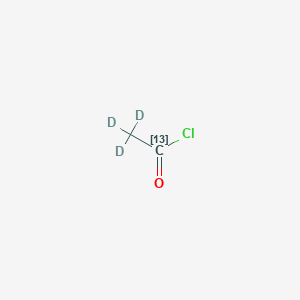![molecular formula C19H19N7O6 B12056928 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid is a complex organic compound known for its significant role in biochemical and pharmaceutical research This compound is characterized by its intricate structure, which includes a pteridine ring system, an amino group, and a pentanedioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Pteridine Ring: This step involves the cyclization of appropriate precursors to form the pteridine ring system. Common reagents include formamidine acetate and diaminopyrimidine derivatives under acidic conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Attachment of the Benzoyl Group: This step involves the coupling of the pteridine derivative with a benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine.
Formation of the Pentanedioic Acid Moiety: The final step includes the coupling of the benzoyl derivative with a pentanedioic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Ammonia, amines, alkyl halides, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
作用机制
The mechanism of action of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
Methotrexate: A well-known anti-cancer drug with a similar pteridine structure.
Folic Acid: A vitamin that shares structural similarities and is involved in similar metabolic pathways.
Leucovorin: A compound used to reduce the toxic effects of methotrexate.
Uniqueness
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid is unique due to its specific structural modifications, such as the incorporation of isotopically labeled carbon and nitrogen atoms. These modifications can enhance its stability, bioavailability, and specificity in targeting certain biological pathways.
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H19N7O6 |
|---|---|
分子量 |
447.35 g/mol |
IUPAC 名称 |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1,24+1 |
InChI 键 |
OVBPIULPVIDEAO-FGJUTHSMSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)[15NH][13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)


